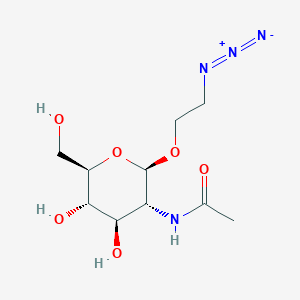

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .

Mecanismo De Acción

- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.

- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.

Target of Action

Mode of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions

Common Reagents and Conditions

Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles

Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine can be used to convert the azido group to an amine

Major Products Formed

Triazoles: Formed via click chemistry reactions

Aplicaciones Científicas De Investigación

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry

Biology: Employed in the study of glycoproteins and glycolipids, as well as in the development of glycotherapeutics

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents

Industry: Applied in the production of biocompatible materials and as a solubility enhancer in various formulations

Comparación Con Compuestos Similares

Similar Compounds

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Lacks the ethyl group but contains the azido and acetamido functionalities

Uniqueness

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Actividad Biológica

2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (abbreviated as Azido-GlcNAc) is a modified sugar that has garnered attention for its potential biological activities. This compound, characterized by the presence of an azide group, is utilized in various biochemical applications, particularly in glycosylation reactions and as a probe in cellular studies. This article explores the biological activity of Azido-GlcNAc, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H18N4O6

- Molecular Weight : 290.28 g/mol

- CAS Number : 142072-12-6

- Purity : >98% (HPLC)

Azido-GlcNAc exhibits its biological effects primarily through its interaction with glycoproteins and glycolipids. The azide group allows for bioorthogonal reactions, enabling researchers to label and track glycan structures in living systems. The compound can be incorporated into glycans during biosynthesis, facilitating studies on glycan function and dynamics.

Key Mechanisms:

- Bioorthogonal Chemistry : The azide group can undergo click chemistry reactions, particularly with alkyne-containing molecules, allowing for selective labeling of biomolecules without interfering with native biological processes.

- Glycosylation : Azido-GlcNAc serves as a substrate for glycosyltransferases, which can modify proteins and lipids, impacting cell signaling and recognition processes.

Biological Applications

Azido-GlcNAc has been employed in various biological studies:

- Cellular Imaging : The incorporation of Azido-GlcNAc into cellular glycans allows for visualization of glycan structures using fluorescent probes.

- Glycan Profiling : Researchers utilize this compound to analyze changes in glycosylation patterns associated with disease states, such as cancer.

Study 1: Glycan Decoration in Cancer Cells

A study investigated the role of Azido-GlcNAc in modifying the glycosylation patterns of cancer cells. The researchers found that treatment with Azido-GlcNAc led to increased expression of specific glycan structures associated with tumor progression. Mass spectrometry analysis revealed the presence of neolacto-series oligosaccharides, indicating that Azido-GlcNAc can influence tumor biology through glycan remodeling .

Study 2: Lectin Binding Studies

In another study, Azido-GlcNAc was used to probe the binding affinity of lectins to glycan structures. The results demonstrated that the introduction of the azide group enhanced lectin binding due to increased multivalency and structural diversity of the glycans presented on cell surfaces . This finding underscores the potential of Azido-GlcNAc in developing targeted therapies that exploit lectin-glycan interactions.

Comparative Analysis

The following table summarizes key characteristics and biological activities of Azido-GlcNAc compared to related compounds:

| Compound | Molecular Weight | Bioorthogonal Activity | Applications |

|---|---|---|---|

| This compound | 290.28 g/mol | Yes | Cellular imaging, glycan profiling |

| 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 221.23 g/mol | No | Substrate for glycosylation |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | 365.54 g/mol | Limited | Glycosylation studies |

Propiedades

Número CAS |

142072-12-6 |

|---|---|

Fórmula molecular |

C10H18N4O6 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1 |

Clave InChI |

DHQJPCIPZHPDSL-SRQGCSHVSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

SMILES isomérico |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.